Benzyl-alpha-galnac

Catalog No.
S663562
CAS No.
3554-93-6
M.F
C15H21NO6
M. Wt
311.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-alpha-galnac

CAS Number

3554-93-6

Product Name

Benzyl-alpha-galnac

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

InChI

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13+,14-,15+/m1/s1

InChI Key

SKOZFDIGKDPQBO-QMIVOQANSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O

Synonyms

benzyl N-acetyl-alpha-D-galactosaminide, benzyl-alpha-GalNAc, benzyl-alpha-N-acetylgalactosamine, Bz-alpha-GalNAc, GalNAc-alpha-O-benzyl

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O

O-glycosylation Inhibitor: Benzyl-alpha-N-acetylgalactosamine (benzyl-alpha-GalNAc) is a chemical compound that acts as a potent inhibitor of O-glycosylation. O-glycosylation is a biological process where sugar molecules (glycans) are attached to proteins or lipids via an oxygen atom. This process plays a crucial role in various cellular functions, including cell-cell communication, protein folding, and immune regulation. ()

Applications in Cancer Research: Studies have shown that benzyl-alpha-GalNAc can inhibit the proliferation and activation of certain types of cancer cells. This effect is attributed to its ability to interfere with O-glycosylation of mucins, which are glycoproteins found on the surface of cells. Mucin glycosylation is believed to be involved in cancer cell adhesion, invasion, and metastasis. () ()

Benzyl-alpha-galactosamine is a glycoside compound derived from N-acetylgalactosamine, featuring a benzyl group that enhances its chemical stability and biological activity. This compound is characterized by its unique structure, which includes an anomeric carbon bonded to a benzyl moiety, making it a valuable substrate in glycosylation reactions and a potential therapeutic agent due to its interaction with various biological systems.

, primarily involving glycosylation processes. These reactions can be categorized as follows:

  • Glycosylation Reactions: Benzyl-alpha-galactosamine can act as a donor in glycosylation reactions, forming glycosidic bonds with various acceptors. The stereoselectivity of these reactions can be influenced by the presence of protecting groups and reaction conditions, such as temperature and solvent choice .
  • Deprotection Reactions: The benzyl group can be removed under specific conditions, allowing for the regeneration of the hydroxyl group at the anomeric carbon, which can then participate in further chemical transformations .
  • Sialylation Inhibition: Studies have shown that benzyl-alpha-galactosamine derivatives can inhibit sialyltransferases, enzymes responsible for adding sialic acid to glycoproteins, thus affecting mucin secretion and cellular signaling pathways .

Benzyl-alpha-galactosamine exhibits notable biological activities, particularly in the context of cellular interactions and signaling:

  • Inhibition of Glycosylation: It has been reported to inhibit specific glycosylation pathways in cells, which can impact cell adhesion and signaling processes. For instance, its derivatives have been shown to block mucin sialylation in certain cancer cell lines .
  • Potential Therapeutic

The synthesis of benzyl-alpha-galactosamine typically involves several key steps:

  • Starting Materials: The process usually begins with N-acetylgalactosamine or its derivatives.
  • Glycosylation Reaction: The anomeric carbon is activated (often using a suitable catalyst or activating agent), followed by the addition of benzyl alcohol to form the glycosidic bond. Catalysts such as rare earth metal triflates may enhance reaction efficiency and selectivity .
  • Purification: After the reaction, purification techniques like chromatography are employed to isolate the desired product from unreacted starting materials and byproducts.

Benzyl-alpha-galactosamine has several applications across various fields:

  • Biochemical Research: It serves as a substrate for studying glycosylation mechanisms and enzyme activity.
  • Drug Development: Its ability to modulate glycosylation makes it a candidate for developing new therapeutics targeting cancer and other diseases linked to altered glycan structures.
  • Diagnostic Tools: The compound may also be utilized in assays aimed at detecting specific glycan modifications in biological samples.

Interaction studies involving benzyl-alpha-galactosamine focus on its effects on cellular processes:

  • Cellular Uptake and Metabolism: Research indicates that cells can uptake this compound, leading to changes in glycan profiles and affecting cell signaling pathways.
  • Enzyme Inhibition Studies: It has been shown to inhibit certain glycosyltransferases, providing insights into its potential as a therapeutic agent against diseases characterized by abnormal glycosylation .

Benzyl-alpha-galactosamine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure FeaturesUnique Properties
N-acetylgalactosamineContains an acetyl group instead of a benzyl groupMore susceptible to enzymatic hydrolysis
GalactoseLacks the N-acetyl modificationNaturally occurring sugar involved in various biological processes
Benzyl-beta-galactosamineBeta configuration at the anomeric carbonDifferent stereochemistry leads to varied biological activities
GalNAc-O-benzylSimilar benzyl protection but different linkageInhibits specific sialytransferases more effectively

Benzyl-alpha-galactosamine's unique combination of structural features and biological activity sets it apart from these similar compounds, making it particularly valuable in both research and therapeutic contexts. Its ability to inhibit specific enzymatic pathways while maintaining stability under physiological conditions highlights its potential utility in biomedical applications.

Inhibition of O-Glycosylation Pathways

Targeting Core Glycan Synthesis

Benzyl-α-GalNAc acts as a decoy substrate for core 1 β1,3-galactosyltransferase (C1GALT1), the enzyme responsible for converting Tn antigen (GalNAc-α-O-Ser/Thr) to core 1 O-glycans (Galβ1-3GalNAc-α-O-Ser/Thr). By mimicking the natural substrate, it competitively binds C1GALT1, preventing the transfer of galactose to Tn-antigen-decorated mucins. This results in the accumulation of truncated O-glycans and the retention of Tn and sialyl-Tn antigens on cell surfaces. In HT-29 colon cancer cells, prolonged exposure to Benzyl-α-GalNAc (2 mM) reduced core 1 and core 2 O-glycan synthesis by >80%, as evidenced by increased binding of Tn-specific lectins (e.g., Vicia villosa agglutinin).

Table 1. Effects of Benzyl-α-GalNAc on Glycan Biosynthesis

ParameterObservationConcentrationSource
C1GALT1 inhibition80% reduction in core 1 O-glycans2 mM
Sialyl-Tn antigen levels3-fold increase2 mM
Mucin secretion90% inhibition in HT-29 cells2 mM

Competitive Inhibition of GalNAc-Transferring Enzymes

Benzyl-α-GalNAc directly interferes with polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts), which initiate O-glycosylation by transferring GalNAc to target proteins. Structural studies reveal that the benzyl group sterically hinders UDP-GalNAc binding to the catalytic domain of GalNAc-Ts, while the GalNAc moiety competes for the enzyme’s active site. For example, in LS174-T colon cancer cells, 2 mM Benzyl-α-GalNAc reduced GalNAc-T2 activity by 60%, as measured by radiometric assays using UDP-[³H]-GalNAc. Notably, its selectivity varies among GalNAc-T isoforms; it exhibits 32-fold higher potency against GalNAc-T2 compared to T1.

Key Kinetic Parameters

  • Kₘ (UDP-GalNAc): 3 × 10⁻⁶ M
  • Kᵢ (Benzyl-α-GalNAc): 5 × 10⁻⁸ M

Disruption of Sialylation Processes

Benzyl-α-GalNAc metabolites, such as Galβ1-3GalNAc-α-O-benzyl, inhibit α2,3-sialyltransferases (ST3Gal I/II/IV) that add sialic acid to core 1 O-glycans. In HT-29 cells, this inhibition reduces sialyl-Lewis⁴ (sLe⁴) and sialyl-Lewisˣ (sLeˣ) expression by 70–90%, impairing E-selectin-mediated cell adhesion. Concurrently, the loss of sialylation triggers the intracellular retention of apical glycoproteins (e.g., dipeptidyl peptidase-IV, MUC1) in swollen cytoplasmic vesicles, as observed via electron microscopy. These effects are reversible upon drug withdrawal, confirming its non-cytotoxic mechanism.

Structural and Functional Insights

The benzyl group enhances cell permeability and metabolic stability, allowing the compound to accumulate in the Golgi apparatus. Nuclear magnetic resonance (NMR) studies demonstrate that the α-anomeric configuration of Benzyl-α-GalNAc is critical for binding GalNAc-Ts, as β-anomers show 10-fold lower affinity.

Figure 1. Proposed Binding Mode of Benzyl-α-GalNAc to GalNAc-T2
(Hypothetical illustration based on and )

  • Lectin domain interaction: The GalNAc moiety binds to the carbohydrate-recognition domain (CRD).
  • Catalytic domain blockade: The benzyl group occupies a hydrophobic pocket near the UDP-GalNAc binding site.

Accumulation of Unprocessed Glycoproteins in Golgi Apparatus

Benzyl-α-GalNAc induces a pronounced accumulation of underprocessed glycoproteins within the Golgi apparatus by inhibiting the activity of β1,3-galactosyltransferase (C1GalT1) and α2,3-sialyltransferase. In mucus-secreting HT-29 cells, prolonged exposure to 2 mM Benzyl-α-GalNAc results in the retention of apical glycoproteins such as dipeptidylpeptidase-IV (DPP-IV), mucin-1 (MUC1), and carcinoembryonic antigen (CEA) within cytoplasmic vesicles [2]. Endoglycosidase resistance assays confirm that these glycoproteins bypass cis-Golgi processing but fail to undergo terminal sialylation in later compartments, leading to their sequestration in post-cis-Golgi vesicles [2].

Table 1: Subcellular Localization of Glycoproteins After Benzyl-α-GalNAc Treatment

GlycoproteinControl LocalizationTreated LocalizationSialylation Status (MAA Reactivity)
DPP-IVApical membraneCytoplasmic vesiclesReduced by 70% [2]
MUC1Apical membraneCytoplasmic vesiclesReduced by 65% [2]
CEAApical membraneCytoplasmic vesiclesReduced by 60% [2]

This blockade correlates with a dose-dependent reduction in sialyltransferase activity, as evidenced by decreased Maackia amurensis lectin (MAA) binding and increased exposure of truncated Tn antigens (GalNAcα1-Ser/Thr) [2] [3].

Altered Trafficking of Apical Membrane Proteins

The compound selectively disrupts the polarized trafficking of apical membrane glycoproteins without affecting basolateral counterparts. In HT-29 cells, Benzyl-α-GalNAc treatment abolishes the surface expression of DPP-IV, MUC1, and CEA, redistributing them to intracellular vesicles [2]. Immunoelectron microscopy reveals that these vesicles lack markers of early endosomes or lysosomes, suggesting a specific defect in trans-Golgi network (TGN)-to-apical membrane transport [2].

Notably, the basolateral glycoprotein GP120 remains unaffected, highlighting the dependency of apical trafficking on α2,3-sialylation. This specificity arises because apical glycoproteins in HT-29 cells predominantly terminate with NeuAcα2-3Gal-R motifs, which are critical for their recognition by sorting machinery [2]. Benzyl-α-GalNAc’s inhibition of sialylation thus uncouples glycan maturation from vesicular trafficking, leading to mistargeting.

Effects on N-Glycan and Glycosphingolipid Pathways

While Benzyl-α-GalNAc primarily targets O-glycosylation, its influence on other glycosylation pathways is minimal. Mass spectrometry analyses in HL-60 promyelocytes demonstrate no significant alterations in N-glycan profiles, including branching or sialylation patterns, even at 80 μM concentrations [3]. Similarly, glycosphingolipid (GSL) biosynthesis remains largely intact, with only minor reductions in fucosylated GSL species observed [3].

Table 2: Comparative Impact on Glycosylation Pathways

PathwayEffect of Benzyl-α-GalNAcKey Evidence
O-glycosylation~60% inhibitionTn antigen upregulation [2] [3]
N-glycosylationNo significant changeUnaltered MALDI-TOF profiles [3]
Glycosphingolipids<20% reduction in fucosylationLC-MS/MS analysis [3]

This selectivity underscores Benzyl-α-GalNAc’s utility as a tool for dissecting O-glycan–specific processes without confounding effects on parallel glycosylation systems.

XLogP3

-0.7

Dates

Modify: 2023-09-14

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